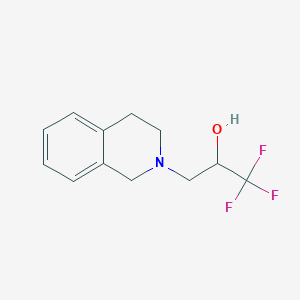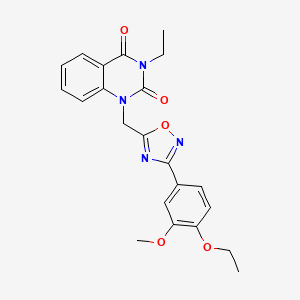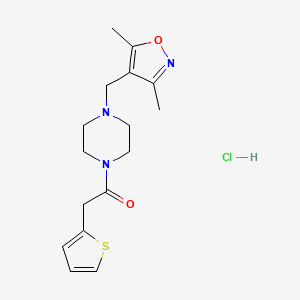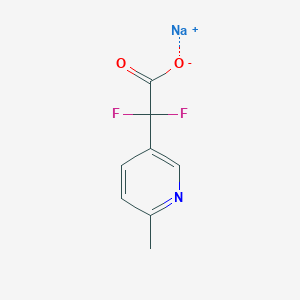
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of trifluoromethyl and tetrahydroisoquinoline groups in its structure imparts distinct reactivity and biological activity, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and trifluoroacetaldehyde.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the tetrahydroisoquinoline, followed by nucleophilic addition to trifluoroacetaldehyde.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield improvement.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of advanced materials with improved chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The tetrahydroisoquinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol stands out due to its unique combination of trifluoromethyl and tetrahydroisoquinoline groups. Similar compounds include:
1,1,1-Trifluoro-2-propanol: Lacks the tetrahydroisoquinoline moiety, resulting in different reactivity and applications.
3-Bromo-1,1,1-trifluoro-2-propanol:
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with distinct physical and chemical characteristics.
The uniqueness of this compound lies in its ability to combine the beneficial properties of both trifluoromethyl and tetrahydroisoquinoline groups, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)11(17)8-16-6-5-9-3-1-2-4-10(9)7-16/h1-4,11,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOVMDCPOGITOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)



![2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile](/img/structure/B2521373.png)
![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)

![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)


![1-(4-chlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclopentane-1-carboxamide](/img/structure/B2521386.png)
![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)
![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)
